4,4-Dimethyl-piperidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpiperidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)3-4-8-5-6(7)9/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGVNTMAXVCHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,4 Dimethyl Piperidin 3 One and Its Precursors
De Novo Synthesis Strategies for the Piperidin-3-one (B1582230) Ring System
The de novo synthesis of the piperidin-3-one core involves the formation of the heterocyclic ring from acyclic precursors. Several powerful strategies have been developed to achieve this, including annulation via the Mannich reaction, various cyclization reactions, and ring-closing metathesis.
Mannich Reaction-Based Annulation Approaches
The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds and has been effectively employed in the construction of piperidone rings. researchgate.netwikipedia.org In the context of 4-piperidone (B1582916) synthesis, a variation known as the Petrenko-Kritschenko piperidone synthesis is particularly relevant. wikipedia.orgwikipedia.org This multicomponent reaction involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and a primary amine. wikipedia.org While this typically yields 4-piperidones, modifications of the Mannich reaction can be envisioned for the synthesis of 3-piperidones. A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, highlighting the versatility of this approach. rsc.orgscispace.com The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another powerful tool for constructing β-nitroamines, which are valuable precursors for piperidine-based drugs. researchgate.net
For the specific synthesis of a 4,4-disubstituted-3-piperidone, a modified Mannich approach could be conceptualized. This would likely involve a carefully chosen ketone precursor that already contains the gem-dimethyl group. For instance, the reaction of a β-aminoketone with formaldehyde (B43269) and a suitable active methylene (B1212753) compound could potentially lead to the desired 4,4-dimethyl-3-piperidone scaffold. The success of such an approach would depend on controlling the regioselectivity of the cyclization.
Cyclization Reactions in the Formation of Piperidinones
A variety of cyclization strategies are employed in the synthesis of piperidinones, offering different pathways to access the core ring structure. nih.gov
One of the most common methods for the synthesis of 4-piperidones is the Dieckmann condensation of a diester precursor. dtic.milsciencemadness.org This involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the corresponding piperidone. dtic.milsciencemadness.org For 3-piperidones, a similar intramolecular Claisen condensation of a tertiary amine bearing two different ester-containing side chains can be utilized. nih.gov However, this method can be limited by low to moderate yields. nih.gov
Radical-mediated cyclizations have also emerged as a powerful tool. For example, a radical-ionic cascade process involving the addition of an α-iodoester to an enoxime followed by a 5-exo-trig cyclization has been used to synthesize fused piperidinones. nih.gov Another approach involves the iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) promotes the formation and reduction of an imine, initiating cyclization and subsequent reduction of the piperidinone intermediate. nih.gov
The aza-Michael reaction, or intramolecular hydroamination, is another key cyclization strategy. nih.gov This involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl system to form the heterocyclic ring.
The following table summarizes selected cyclization strategies for piperidinone synthesis:
Table 1: Cyclization Reactions for Piperidinone Synthesis| Cyclization Type | Key Precursors | Reagents/Conditions | Product Type | Reference |
| Dieckmann Condensation | Di-ester amine | Base (e.g., MOEt) | β-keto ester | dtic.milsciencemadness.org |
| Intramolecular Claisen | Tertiary amine with two ester side chains | Base | β-keto ester | nih.gov |
| Radical-Ionic Cascade | Chiral allylsilanes with an oxime moiety, α-iodoester | Et3B | Fused piperidinone | nih.gov |
| Reductive Amination | ω-amino fatty acids | Iron catalyst, Phenylsilane | Piperidinone | nih.gov |
Ring-Closing Metathesis and Related Olefin Cyclization Methods
Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of unsaturated rings, including tetrahydropyridines which can be precursors to piperidinones. nih.govwikipedia.org RCM utilizes metal catalysts, such as Grubbs' or Schrock's catalysts, to facilitate the intramolecular metathesis of two terminal alkenes, forming a cycloalkene and a volatile byproduct like ethylene. nih.govwikipedia.org This reaction is valued for its functional group tolerance and its ability to form various ring sizes. wikipedia.org
In the context of 3-piperidone synthesis, a diene precursor containing a nitrogen atom can be subjected to RCM to form a 1,2,5,6-tetrahydropyridine. documentsdelivered.com Subsequent functionalization of the double bond, for example through oxidation, could then lead to the desired 3-piperidone. A novel route to 1-aryl-3-piperidones has been developed utilizing a key ring-closing metathesis step. nih.gov
The following table provides an overview of the application of RCM in the synthesis of piperidine (B6355638) derivatives:
Table 2: Ring-Closing Metathesis in Piperidine Synthesis| Catalyst Type | Substrate | Product | Key Features | Reference |
| Grubbs' Catalyst | Diene-containing amine | Tetrahydropyridine (B1245486) | Forms unsaturated piperidine ring | nih.gov |
| Ruthenium Indenylidene Complex | Diene precursor | 7-membered heterocycle | Used in total synthesis | wikipedia.org |
Functional Group Interconversions Leading to 4,4-Dimethyl-piperidin-3-one
An alternative to de novo ring synthesis is the modification of a pre-existing piperidine ring through functional group interconversions. This approach can be highly efficient if a suitable precursor is readily available.
Oxidation Pathways for Precursor Alcohols or Amines
The oxidation of a corresponding 4,4-dimethyl-piperidin-3-ol is a direct route to this compound. Various oxidizing agents can be employed for this transformation. The kinetics of the oxidation of piperidinols by Vanadium(V) have been studied, revealing that the reaction involves a C-H bond fission to form a free radical, which then leads to the corresponding ketone. The study also showed that N-methyl-piperidin-3-ol is oxidized faster than piperidin-3-ol, an effect attributed to the inductive effect of the N-methyl group. It was also noted that an axial hydroxyl group is more readily oxidized than an equatorial one due to 1,3-diaxial interactions.
Common oxidation reagents for converting secondary alcohols to ketones include chromium-based reagents (e.g., PCC, PDC), Dess-Martin periodinane, and Swern oxidation conditions. The choice of reagent would depend on the other functional groups present in the molecule to ensure chemoselectivity.
Rearrangement Reactions Yielding the Piperidinone Core
Rearrangement reactions can also be employed to construct the piperidinone skeleton. While less common for the direct synthesis of this compound, certain rearrangements of related heterocyclic systems could potentially be adapted. For example, ring expansion reactions of smaller nitrogen-containing rings or rearrangements of functionalized piperidines could be explored. An interesting ring expansion using alkyl azides has been reported, although the yields for piperidine formation were noted to be low. dtic.mil
Stereoselective and Asymmetric Synthesis of this compound Analogs
The creation of specific stereoisomers of piperidinone analogs is crucial for their pharmacological activity. Stereoselective and asymmetric synthesis methods aim to control the three-dimensional arrangement of atoms, yielding enantiomerically pure or enriched products.
Asymmetric synthesis often employs either chiral auxiliaries or chiral catalysts to induce stereoselectivity. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.orgsigmaaldrich.com This strategy has been successfully applied to the synthesis of substituted piperidines and their precursors. capes.gov.br
Catalyst-controlled approaches utilize a small amount of a chiral catalyst to generate a large quantity of a chiral product. Rhodium-catalyzed asymmetric reactions, for instance, have proven effective for creating enantioenriched 3-substituted piperidines from pyridine (B92270) derivatives. snnu.edu.cnnih.govacs.org A three-step process involving partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction can produce a variety of 3-piperidines with high yield and excellent enantioselectivity. snnu.edu.cnnih.gov Another powerful method is the rhodium (I) catalyzed asymmetric [2+2+2] cycloaddition, which allows for the facile synthesis of polysubstituted piperidines. nih.gov
Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries used in stereoselective conversions like alkylation and aldol (B89426) reactions. The auxiliary is first attached to the substrate, and its chiral nature directs the approach of incoming reagents, leading to the formation of one stereoisomer in preference to others.
| Method | Catalyst/Auxiliary | Substrate Type | Key Feature | Ref. |
| Asymmetric Reductive Heck | Rhodium Catalyst | Pyridine- and sp2-hybridized boronic acids | High yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. | snnu.edu.cnnih.gov |
| Asymmetric [2+2+2] Cycloaddition | Rhodium (I) Catalyst | Alkyne, alkene, and isocyanate | Creates polysubstituted piperidines with controlled stereochemistry. | nih.gov |
| Chiral Auxiliary-Assisted Alkylation | (S)-methylbenzylamine | 3-arylglutaric anhydride | Diastereoselective synthesis of chiral 4-aryl-2-piperidinones. | lookchem.com |
| Chiral Hydrazone Method | SAMP Hydrazine (B178648) | Ketones | Asymmetric synthesis of 1,3,4,5-tetrasubstituted piperidines. |
When a molecule contains multiple stereocenters, the synthesis must control the relative stereochemistry to produce a single diastereomer. Diastereoselective methods are designed to achieve this control. For instance, a four-component, single-step synthesis has been developed for pyridinium (B92312) salts with piperidin-2-one moieties, yielding products with three stereogenic centers as single diastereomers. hse.ru This reaction proceeds through a Michael-Mannich-cyclization cascade. hse.ru
Another strategy involves the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening to produce densely substituted, oxygenated piperidines. nih.govnih.gov The stereochemical outcome of the epoxidation can be directed by the functionalities already present on the tetrahydropyridine ring. nih.govnih.gov Gold-catalyzed cyclization of N-homopropargyl amides is another modular and highly diastereoselective approach to synthesizing piperidin-4-ols. nih.gov
The synthesis of highly functionalized cyclohexanones, which can be precursors or analogs, has been achieved with complete diastereoselectivity through a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.org
| Reaction Type | Key Reagents/Catalysts | Product | Diastereoselectivity | Ref. |
| Four-Component Reaction | Dicyano-olefins, aldehydes, pyridinium halogenides, ammonium (B1175870) acetate | Pyridinium-substituted piperidin-2-ones | Single diastereomer | hse.ru |
| Epoxidation/Ring-Opening | m-CPBA, 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid | Oxygenated piperidines | High diastereoselectivity | nih.govnih.gov |
| Gold-Catalyzed Cyclization | PPh3AuNTf2 | Piperidin-4-ols | Excellent diastereoselectivity | nih.gov |
| Double Michael Addition | Aqueous KOH, TBAB | Functionalized cyclohexanones | Complete diastereoselectivity | beilstein-journals.org |
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. pharmasalmanac.com Enzymes operate under mild conditions and can exhibit exceptional levels of enantio- and regioselectivity. pharmasalmanac.com Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, are particularly powerful for creating complex chiral molecules like piperidine derivatives. nih.govacs.org
A key chemo-enzymatic strategy for synthesizing chiral piperidines involves the asymmetric dearomatization of activated pyridines. acs.orgresearchgate.net One such process uses a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has been applied to the synthesis of several key pharmaceutical intermediates. nih.govacs.org
Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to amines and are highly valuable in the synthesis of chiral cyclic amines. researchgate.net Combining biocatalytic C-H oxidation with radical cross-coupling reactions is another innovative approach for the modular and enantioselective construction of complex piperidine frameworks from inexpensive starting materials. chemistryviews.orgresearchgate.net Lipases, such as Lipase B from Candida antarctica (CAL-B), are also used for the kinetic resolution of racemic piperidone derivatives to access enantiomerically pure products. mdpi.com
| Enzyme/Biocatalyst | Transformation | Substrate | Product | Ref. |
| Amine Oxidase / Ene Imine Reductase (IRED) | One-pot cascade | N-substituted tetrahydropyridines | Chiral 3- and 3,4-substituted piperidines | nih.govacs.org |
| Imine Reductases (IREDs) | Asymmetric reduction | Imines | Chiral amines/piperidines | researchgate.net |
| Hydroxylases (e.g., P4H, SaEctD) | C-H oxidation | Carboxylated piperidines | Hydroxylated piperidines | chemistryviews.orgresearchgate.net |
| Lipase B from Candida antarctica (CAL-B) | Chemo-enzymatic resolution | Racemic alkoxyamine lactam | Enantiopure alkoxyamine lactam | mdpi.com |
Sustainable and Green Chemistry Approaches in Piperidinone Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In piperidinone synthesis, this involves using safer solvents, reducing energy consumption, and minimizing waste.
Deep Eutectic Solvents (DESs) are emerging as green alternatives to conventional volatile organic solvents. researchgate.net A DES is a mixture of two or three components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea, glycerol, or carboxylic acids), which self-associate through hydrogen bonding to form a eutectic mixture with a melting point significantly lower than its individual components. polimi.itrwth-aachen.de
DESs possess desirable properties such as low vapor pressure, non-flammability, high thermal stability, and recyclability. researchgate.netpolimi.it Their preparation is simple, often requiring just gentle heating of the components, and produces no waste. rwth-aachen.de While the application of DES specifically to this compound synthesis is an area of ongoing research, their use as eco-friendly media for various organic reactions, including nucleophilic substitutions, is well-established, suggesting their potential utility in piperidinone synthesis. polimi.itijcce.ac.ir
| DES Components (HBA:HBD) | Molar Ratio | Key Properties | Potential Application |
| Choline Chloride : Urea | 1:2 | Biodegradable, low cost | Green solvent for condensation reactions |
| Choline Chloride : Glycerol | 1:2 | Non-toxic, high thermal stability | Reaction medium for cyclizations |
| Choline Chloride : Ethylene Glycol | 1:2 | Low viscosity (compared to other DESs) | Facilitates mass transfer in reactions |
| Aliquat 336 : L-Menthol | 3:7 | Hydrophobic | Extraction or reaction medium for non-polar substrates |
Eliminating organic solvents and using alternative energy sources are key green chemistry strategies. Solvent-free synthesis, often performed by grinding solid reactants together (mechanochemistry), reduces waste and can lead to higher efficiency. researchgate.net A solvent-free approach using a grinding method has been reported for the synthesis of 3-arylidene-4-piperidone derivatives. researchgate.net Similarly, regioselective, solvent-free multicomponent synthesis of piperidinones from 2-cyanoacetamides and ketones has been demonstrated. researchgate.netnih.gov
Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. tandfonline.comnih.gov This technique has been successfully applied to the synthesis of various piperidine-containing heterocyclic compounds. mdpi.comnih.govresearchgate.net For example, the final condensation step in the synthesis of certain quinoline (B57606) thiosemicarbazones bearing a piperidine moiety was achieved in 3-5 minutes under microwave irradiation, with excellent yields that were superior to conventional methods. mdpi.comnih.gov
| Method | Reaction Type | Key Advantage | Ref. |
| Solvent-Free Grinding | Condensation | Reduced waste, simple procedure | researchgate.net |
| Solvent-Free MCR | Multicomponent Reaction | High regioselectivity, atom economy | researchgate.netnih.gov |
| Microwave-Assisted | Condensation | 90-95% reduction in reaction time, increased yield | nih.govmdpi.comnih.gov |
| Microwave-Assisted | Cyclization | High yields in minutes | tandfonline.com |
Chemical Transformations and Reaction Mechanisms of 4,4 Dimethyl Piperidin 3 One
Reactivity of the Ketone Carbonyl Group
The ketone carbonyl group is a key functional group that dictates a significant portion of the reactivity of 4,4-Dimethyl-piperidin-3-one. The carbon atom of the carbonyl is electrophilic and susceptible to attack by nucleophiles, while the oxygen atom can be protonated to enhance this electrophilicity.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is typically protonated to yield an alcohol.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon nucleophiles that readily add to ketones. For instance, the treatment of a related compound, 1,3-dimethyl-4-piperidinone, with an aryllithium reagent results in the formation of the corresponding tertiary alcohol. acs.org By analogy, this compound is expected to react with such reagents to form tertiary alcohols. The addition of a Grignard reagent, such as methylmagnesium bromide, would yield 3,4,4-trimethylpiperidin-3-ol.
The general mechanism involves the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent workup with a protic source, like water or dilute acid, protonates the alkoxide to give the final tertiary alcohol product.
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant | Nucleophile | Reagent/Conditions | Product |
|---|---|---|---|
| This compound | Methyl Grignard | 1. CH₃MgBr in THF2. H₂O workup | 3,4,4-Trimethylpiperidin-3-ol |
Reductive Transformations to Alcohols and Amines
The ketone carbonyl group can be reduced to a secondary alcohol or further transformed into an amine.
Reduction to Alcohols: The reduction of the ketone in this compound to the corresponding secondary alcohol, 4,4-dimethylpiperidin-3-ol, can be achieved using various hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent often used in alcoholic solvents like methanol (B129727) or ethanol (B145695), while LiAlH₄ is a more powerful reducing agent used in aprotic ethers like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.
Conversion to Amines (Reductive Amination): The ketone can be converted into an amine through a process known as reductive amination. This typically involves two steps: first, the reaction of the ketone with a primary amine to form an imine intermediate, followed by the reduction of the imine. A related process involves the reduction of a carbamate (B1207046) intermediate to a methylamine (B109427) using a strong reducing agent like lithium aluminum hydride. google.com For example, 1-benzyl-4-methyl-3-ketone piperidine (B6355638) can be reacted with methylamine to form an imine, which is then reduced to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. youtube.com This demonstrates a pathway from a piperidone to a piperidin-3-amine (B1201142) derivative.
Formation of Imines, Oximes, and Hydrazone Derivatives
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bond-containing compounds. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. masterorganicchemistry.com
Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) yields an imine. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, proton transfer to form a carbinolamine, and subsequent acid-catalyzed elimination of water. masterorganicchemistry.comresearchgate.net
Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. mdpi.com Oximes are generally more stable than imines. orgsyn.org The synthesis of various substituted piperidin-4-one O-methyloximes has been reported, indicating the feasibility of this reaction on the piperidone core. researchgate.net
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms a hydrazone. dergipark.org.tr Hydrazones are often stable, crystalline solids. dergipark.org.tr
Table 2: Formation of C=N Derivatives
| Reactant | Reagent | Product Type | Product Name |
|---|---|---|---|
| This compound | Methylamine (CH₃NH₂) | Imine | N-(4,4-Dimethylpiperidin-3-ylidene)methanamine |
| This compound | Hydroxylamine (NH₂OH) | Oxime | 4,4-Dimethylpiperidin-3-one oxime |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide a powerful method for converting a carbonyl group into a carbon-carbon double bond (an alkene).
Wittig Reaction: The Wittig reaction involves the treatment of a ketone with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). wikipedia.orgudel.edu The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate. organic-chemistry.orglibretexts.org This intermediate then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. organic-chemistry.orgmasterorganicchemistry.com Applying this to this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 3-methylene-4,4-dimethylpiperidine.
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgyoutube.com These carbanions are generated by treating a phosphonate ester with a base. organic-chemistry.org The HWE reaction often provides better yields and easier purification, as the phosphate (B84403) byproduct is water-soluble. organic-chemistry.org A key advantage is its high stereoselectivity, typically favoring the formation of (E)-alkenes when applicable. wikipedia.orgorganic-chemistry.orgresearchgate.net
Reactions Involving the Piperidine Nitrogen Atom
The secondary amine nitrogen in the piperidine ring is nucleophilic due to its lone pair of electrons. This allows it to participate in reactions with various electrophiles.
N-Alkylation and Quaternization Reactions
N-Alkylation: The nitrogen atom can be alkylated by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction. researchgate.net To prevent the formation of the hydrohalic acid salt which would halt the reaction, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically added to neutralize the acid produced. researchgate.net The reaction is commonly carried out in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net For example, reacting this compound with benzyl bromide in the presence of K₂CO₃ would yield 1-Benzyl-4,4-dimethylpiperidin-3-one.
Quaternization: If an excess of the alkylating agent is used, or if an N-alkylated piperidine is further treated with an alkyl halide, a second alkylation can occur to form a quaternary ammonium (B1175870) salt. researchgate.net This process, known as quaternization, converts the tertiary amine into a positively charged quaternary ammonium ion. nih.govnih.gov The reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. The stereochemical outcome of quaternization reactions on substituted piperidines can be influenced by steric and electronic factors. researchgate.net
Table 3: N-Alkylation and Quaternization Reactions
| Substrate | Reagent | Base/Solvent | Product Type | Product Name |
|---|---|---|---|---|
| This compound | Benzyl bromide (BnBr) | K₂CO₃ / DMF | N-Alkylation | 1-Benzyl-4,4-dimethylpiperidin-3-one |
N-Acylation and Amide Formation
The secondary amine of this compound provides a nucleophilic center for N-acylation, leading to the formation of corresponding amides. This transformation is a cornerstone in modifying the properties of the parent compound, often serving as a preliminary step in the synthesis of more complex molecules. The reaction typically involves the treatment of the piperidone with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acid byproduct.
The general mechanism for N-acylation involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, typically a chloride or carboxylate anion. The choice of base is crucial to deprotonate the resulting ammonium salt, thereby regenerating the neutral amide product. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270).
While specific studies on the N-acylation of this compound are not extensively detailed in the provided search results, the N-acylation of related 4-piperidone (B1582916) structures is well-documented. For instance, the acetylation of 2,2,6,6-tetramethyl-4-piperidone with ketene (B1206846) in the presence of an acid catalyst highlights a method for N-acetylation google.com. Although the substrate and conditions differ, the fundamental principle of electrophilic attack at the nitrogen remains the same. The synthesis of N-acyl carbazoles from amides and cyclic diaryliodonium triflates further illustrates the versatility of amide bond formation in heterocyclic systems nih.gov.
The table below summarizes representative N-acylation reactions of piperidine derivatives, providing a framework for potential reactions with this compound.
| Acylating Agent | Base | Solvent | Product | Reference |
| Acyl Chloride | Triethylamine | Dichloromethane | N-Acyl-4,4-dimethyl-piperidin-3-one | General Knowledge |
| Acid Anhydride | Pyridine | Tetrahydrofuran | N-Acyl-4,4-dimethyl-piperidin-3-one | General Knowledge |
| Ketene | Acid Catalyst | Ether | N-Acetyl-4,4-dimethyl-piperidin-3-one | google.com |
Ring-Selective Derivatizations
Alpha-Halogenation and Subsequent Reactions
The carbon atoms alpha to the carbonyl group in this compound are susceptible to halogenation under appropriate conditions. This reaction provides a valuable entry point for further functionalization of the piperidine ring. The presence of the gem-dimethyl group at the 4-position means that halogenation can only occur at the C-2 and C-5 positions.
Alpha-halogenation of ketones can be achieved under either acidic or basic conditions. In acidic media, the reaction proceeds through an enol intermediate, which then attacks the halogen. In basic media, an enolate is formed, which is a more potent nucleophile and reacts rapidly with the halogen libretexts.orglibretexts.org. For unsymmetrical ketones, the regioselectivity of halogenation can often be controlled by the choice of reaction conditions.
A relevant example is the bromination of N-Boc-4-piperidone at the 3-position, which is alpha to the carbonyl group, to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate achemblock.com. This suggests that direct halogenation of the N-protected this compound at the alpha-positions (C-2 and C-5) is a feasible transformation. The resulting α-haloketones are versatile intermediates that can undergo a variety of subsequent reactions, including nucleophilic substitution, elimination, and rearrangement. For instance, they can be used in the synthesis of various heterocyclic systems.
The table below summarizes common halogenating agents and potential subsequent reactions of the resulting alpha-halo piperidones.
| Halogenating Agent | Conditions | Product | Subsequent Reaction |
| Bromine (Br₂) | Acidic (e.g., Acetic Acid) | 2-Bromo-4,4-dimethyl-piperidin-3-one | Nucleophilic Substitution |
| N-Bromosuccinimide (NBS) | Radical Initiator | 2-Bromo-4,4-dimethyl-piperidin-3-one | Elimination to form α,β-unsaturated ketone |
| Sulfuryl Chloride (SO₂Cl₂) | - | 2-Chloro-4,4-dimethyl-piperidin-3-one | Favorskii Rearrangement |
Alkylation at Alpha-Carbon Positions
The alpha-carbons of this compound can also be functionalized through alkylation reactions. This process involves the formation of an enolate ion, which then acts as a nucleophile to attack an alkylating agent, typically an alkyl halide. This reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of various substituents onto the piperidine ring.
The generation of the enolate is a critical step and is usually achieved by treating the ketone with a strong base. The choice of base can influence the regioselectivity of enolate formation in unsymmetrical ketones. For this compound, enolization can occur towards either the C-2 or C-5 position. The steric hindrance imposed by the gem-dimethyl group at C-4 may influence the relative acidity of the alpha-protons and thus the site of deprotonation.
Research on the alkylation of 4-piperidones has demonstrated the feasibility of introducing substituents at the alpha-position rsc.org. The alkylation of 1-benzoyl- and 1-alkyl-4-piperidones has been described, leading to 3-substituted products rsc.org. The mechanism of enolate alkylation is well-established and proceeds via an SN2 pathway, meaning it works best with primary and secondary alkyl halides chemistrysteps.comorganicchemistrytutor.com. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, thereby minimizing side reactions like self-condensation.
The following table presents common reagents and conditions for the alpha-alkylation of ketones, which can be applied to this compound.
| Base | Alkylating Agent | Solvent | Product |
| Lithium Diisopropylamide (LDA) | Methyl Iodide | Tetrahydrofuran | 2-Methyl-4,4-dimethyl-piperidin-3-one |
| Sodium Hydride (NaH) | Benzyl Bromide | Dimethylformamide | 2-Benzyl-4,4-dimethyl-piperidin-3-one |
| Potassium tert-Butoxide | Ethyl Bromoacetate | tert-Butanol | Ethyl (4,4-dimethyl-3-oxopiperidin-2-yl)acetate |
Mechanistic Studies of Key Reactions
Elucidation of Reaction Pathways and Intermediates
Understanding the reaction pathways and identifying key intermediates are crucial for optimizing reaction conditions and controlling product selectivity in the chemical transformations of this compound. Mechanistic studies often employ a combination of kinetic experiments, isotopic labeling, computational modeling, and the isolation and characterization of intermediates.
For N-acylation , the reaction is generally accepted to proceed through a tetrahedral intermediate formed from the nucleophilic attack of the amine on the acylating agent. The rate of this reaction is influenced by the nucleophilicity of the amine, the electrophilicity of the acylating agent, and the stability of the leaving group.
The formation of N-oxides involves the electrophilic attack of the oxidizing agent on the nitrogen atom. The reaction mechanism can vary depending on the oxidant and reaction conditions. For example, with hydrogen peroxide, the reaction is often catalyzed by acids or metal ions.
Alpha-halogenation mechanisms are well-elucidated. Under acidic conditions, the rate-determining step is typically the formation of the enol intermediate libretexts.org. In contrast, under basic conditions, the formation of the enolate is the initial step, followed by a rapid reaction with the halogen libretexts.org. The presence of the gem-dimethyl group in this compound does not fundamentally change these pathways but may influence the rates of enol or enolate formation due to steric effects.
The mechanism of alpha-alkylation proceeds through an enolate intermediate, which acts as the key nucleophilic species chemistrysteps.comorganicchemistrytutor.com182.160.97. The regioselectivity of enolate formation (kinetic vs. thermodynamic control) is a critical aspect, especially for unsymmetrical ketones. In the case of this compound, the relative stability of the enolates formed by deprotonation at C-2 and C-5 would determine the product distribution under thermodynamic control, while the relative rates of proton abstraction would govern the outcome under kinetic control. Mechanistic studies on the palladium-catalyzed C(sp3)–H arylation of piperidines have identified palladacycle intermediates and elucidated the roles of oxidative addition and reductive elimination steps in determining the product selectivity acs.org. While not directly involving this compound, these studies provide valuable insights into the functionalization of the piperidine ring.
Kinetic and Thermodynamic Considerations in Chemical Transformations
In the study of chemical reactions involving this compound, it is crucial to consider the principles of kinetic and thermodynamic control. These concepts determine the composition of the reaction products when competing reaction pathways exist. The selectivity for one product over another can often be influenced by reaction conditions such as temperature, reaction time, and the choice of catalysts or solvents.
A reaction is under kinetic control when the product ratio is determined by the rates at which the different products are formed. libretexts.orgjackwestin.com The major product in this case is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. jackwestin.comyoutube.com Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative stability of the products. libretexts.orgjackwestin.com Under these conditions, the most stable product will be the major one, even if it is formed more slowly. jackwestin.com
For thermodynamic control to be established, the reaction conditions must allow for the equilibration of the products. wikipedia.org This typically means that the reactions are reversible, allowing the initially formed kinetic product to revert to the starting material or an intermediate and then proceed to form the more stable thermodynamic product. libretexts.org Higher temperatures and longer reaction times generally favor thermodynamic control, as they provide the necessary energy to overcome the activation barriers of both forward and reverse reactions, allowing the system to reach equilibrium. wikipedia.org Lower temperatures and shorter reaction times, on the other hand, tend to favor the kinetic product, as there may not be enough energy to overcome the higher activation barrier leading to the thermodynamic product or for the reverse reaction to occur. libretexts.orgwikipedia.org
In the context of substituted piperidine synthesis, these principles are well-demonstrated. For instance, in the cyclization reactions to form 3,4-disubstituted piperidines, the choice of a Lewis acid or Brønsted acid catalyst and the reaction temperature can dictate whether the cis or trans diastereomer is the major product. nih.gov At low temperatures, the reaction may be under kinetic control, favoring the formation of the less stable cis isomer. nih.gov Upon warming, the reaction can shift to thermodynamic control, allowing the initial product to isomerize to the more stable trans product. nih.gov
For a hypothetical reaction of this compound that could lead to two different products, Product A (the kinetic product) and Product B (the thermodynamic product), the energy profile can be depicted as follows:
Interactive Data Table: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound
| Parameter | Pathway to Product A | Pathway to Product B |
| Product Type | Kinetic | Thermodynamic |
| Activation Energy (Ea) | Lower | Higher |
| Rate of Formation | Faster | Slower |
| Product Stability (Gibbs Free Energy, G) | Higher (Less Stable) | Lower (More Stable) |
| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
Detailed research findings from computational studies on related piperidine systems can provide insights into the energy barriers of such transformations. For example, density functional theory (DFT) calculations have been used to determine the transition state energies and the stability of intermediates and products in piperidine synthesis, confirming that the cis isomer can be the kinetically favored product in certain cyclization reactions. nih.gov
The following table presents hypothetical data for two competing reactions of this compound to illustrate these concepts numerically.
Interactive Data Table: Illustrative Energy Values for Competing Pathways
| Parameter | Reaction 1 (Leading to Kinetic Product) | Reaction 2 (Leading to Thermodynamic Product) |
| Activation Energy (Ea) | 80 kJ/mol | 100 kJ/mol |
| Change in Gibbs Free Energy (ΔG) | -20 kJ/mol | -40 kJ/mol |
In this illustrative example, Reaction 1 has a lower activation energy, meaning it will proceed faster and be the dominant pathway under kinetic control. However, Reaction 2 has a more negative change in Gibbs free energy, indicating that its product is more stable and will be the major product under thermodynamic control, provided the reaction conditions allow for equilibrium to be reached.
Advanced Characterization and Spectroscopic Analysis of 4,4 Dimethyl Piperidin 3 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including piperidinone derivatives. thermofisher.com It provides detailed information about the carbon-hydrogen framework and the relative orientation of atoms in space.
The ¹H and ¹³C NMR spectra of 4,4-dimethyl-piperidin-3-one derivatives exhibit characteristic signals corresponding to the piperidine (B6355638) ring, the gem-dimethyl groups, and any substituents. The chemical shifts are influenced by the electronic environment of each nucleus.
In ¹H NMR, protons on carbons adjacent to the nitrogen atom (C2 and C6) typically resonate in the range of δ 2.5-3.5 ppm. The protons on C5 would appear further upfield. The two methyl groups at the C4 position are expected to be diastereotopic in a chiral environment and may show distinct singlet signals.
In ¹³C NMR, the carbonyl carbon (C3) is the most deshielded, with a chemical shift typically appearing around δ 209-215 ppm, a value characteristic for a six-membered ring ketone. scispace.com Carbons adjacent to the nitrogen (C2 and C6) resonate in the δ 50-60 ppm range, while the quaternary C4 carbon would appear around δ 40-50 ppm. The methyl carbons are the most shielded, resonating at approximately δ 25-30 ppm. Theoretical NMR analysis using methods like the Gauge-Independent Atomic Orbital (GIAO) can be employed to predict and confirm these chemical shifts. nih.govnih.gov
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 | 2.5 - 3.5 | 50 - 60 |
| C-2 | - | 209 - 215 |
| C-3 (C=O) | - | 40 - 50 |
| C-4 | - | 45 - 55 |
| H-5 | 2.0 - 2.8 | 50 - 60 |
| C-5 | - | 25 - 30 |
| H-6 | 2.5 - 3.5 | - |
| C-6 | - | - |
| 4-CH₃ | 1.0 - 1.5 (two singlets) | - |
Note: Values are approximate and can vary based on solvent, concentration, and specific substituents.
While 1D NMR provides essential data, complex structures often require 2D NMR experiments for unambiguous assignment. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a this compound derivative, COSY spectra would show correlations between the protons on C2 and the N-H (if present), and between the protons on C5 and C6, confirming the connectivity within the piperidine ring. beilstein-journals.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). ipb.pt HSQC is invaluable for assigning the ¹³C signals for all protonated carbons by linking them to their attached, and often already assigned, protons.
NMR is a powerful tool for determining the stereochemistry of piperidinone derivatives, particularly the conformation of the six-membered ring. proquest.com The piperidine ring in these compounds typically adopts a chair or a distorted boat conformation. chemrevlett.com
Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these couplings, the relative orientation (axial or equatorial) of substituents can be determined, which in turn defines the ring's conformation. ipb.pt
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. researchgate.net For example, a strong NOE between a proton at C2 and a proton at C6 would suggest they are on the same side of the ring (cis), which is indicative of a specific chair or boat conformation. ipb.pt This technique is essential for confirming the relative stereochemistry of substituents on the piperidine ring. researchgate.net
Vibrational Spectroscopy: FT-IR and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.com These two techniques are often complementary. surfacesciencewestern.com
FT-IR Spectroscopy: The FT-IR spectrum of a this compound derivative is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1710-1730 cm⁻¹. The exact position can be influenced by ring strain and electronic effects of substituents. Other key vibrations include the C-N stretching band around 1100-1250 cm⁻¹, and various C-H stretching and bending modes for the alkyl portions of the molecule. If an N-H group is present, a characteristic stretching vibration will appear in the 3300-3500 cm⁻¹ region.
Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often give rise to strong signals. surfacesciencewestern.com Therefore, the C-C backbone of the piperidine ring and the C-C bonds of the gem-dimethyl group would be expected to show distinct signals. The carbonyl stretch is also Raman active. The complementary nature of FT-IR and Raman allows for a more complete vibrational analysis of the molecule. nih.govnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound Derivatives
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | 3300 - 3500 (broad) | 3300 - 3500 (weak) | Stretching |
| C-H (Alkyl) | 2850 - 2960 | 2850 - 2960 | Stretching |
| C=O (Ketone) | 1710 - 1730 (strong) | 1710 - 1730 | Stretching |
| CH₂ | 1450 - 1470 | 1450 - 1470 | Bending (Scissoring) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound derivatives, the molecular ion peak (M⁺ or [M+H]⁺ depending on the ionization method) confirms the molecular formula.
The primary fragmentation pathway for cyclic amines is typically α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This results in the loss of a radical and the formation of a stable iminium ion. For this compound, two initial α-cleavage events are possible:
Cleavage of the C5-C6 bond.
Cleavage of the C2-C3 bond.
Another significant fragmentation can occur adjacent to the carbonyl group. The fragmentation patterns are highly characteristic and can be used to distinguish between isomers and confirm the presence of the piperidinone core. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. nih.gov
X-ray Diffraction (XRD) Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. chemrevlett.com This technique maps the electron density in the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.
For derivatives of this compound that form suitable crystals, XRD can unambiguously confirm the molecular structure and provide detailed insight into its three-dimensional conformation in the solid state. amanote.com It can definitively establish the stereochemistry at all chiral centers and reveal the preferred conformation of the piperidine ring (e.g., chair, twist-boat, or boat). chemrevlett.commdpi.com Furthermore, XRD analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the solid-state properties of the material.
Determination of Solid-State Molecular Structure and Conformation
The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. For cyclic systems like piperidin-3-one (B1582230) derivatives, the ring's conformation is of particular interest. Single-crystal X-ray diffraction is the definitive method for determining solid-state molecular structures, providing precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.
Studies on a variety of substituted piperidine rings consistently show that they predominantly adopt a chair conformation to minimize steric and torsional strain. nih.govresearchgate.net This is the most stable arrangement for a six-membered ring. In the case of 4,4-disubstituted piperidines, the chair conformation is also prevalent. For instance, the crystal structure of 4,4-Dimethyl-1-[2-Phenyl-1-(Phenylamino)ethyl]-Piperidin-2,6-dione, which features the same gem-dimethyl substitution at the C4 position, provides valuable insight, even though it is a dione (B5365651) derivative. amanote.com
In such a chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The gem-dimethyl groups at the C4 position of this compound would have one methyl group in an axial position and the other in an equatorial position. The carbonyl group at the C3 position introduces a degree of flattening to the chair conformation in its vicinity.
The precise geometric parameters of the piperidine ring are influenced by the nature and position of its substituents. The table below presents representative crystallographic data for a related substituted piperidine derivative to illustrate typical conformational parameters.
| Parameter | Value | Compound |
|---|---|---|
| Crystal System | Triclinic | 3,5-dimethyl-1-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-2,6-diphenyl-piperidin-4-one researchgate.net |
| Space Group | P-1 | |
| Ring Conformation | Chair | |
| Puckering Parameters | Data not specified |
It is expected that derivatives of this compound would also exhibit a chair conformation as the thermodynamically most stable form. However, significant steric bulk in other parts of the molecule could potentially lead to distorted chair or even twist-boat conformations.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal's stability, density, and melting point. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts.
For piperidin-3-one derivatives, the primary intermolecular interactions are expected to be:
Hydrogen Bonding: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while an N-H proton (if present, i.e., in a secondary amine) can act as a hydrogen bond donor. The carbonyl oxygen at C3 is also a potent hydrogen bond acceptor. These interactions are among the strongest non-covalent forces and often dominate the crystal packing.
van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules. Dispersion forces, a component of van der Waals interactions, are particularly significant in the packing of organic molecules. nih.gov
Analysis of various piperidine derivatives reveals that H···H, O···H, and C···H contacts are the most significant contributors to the crystal packing. nih.gov For example, in the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, H···H contacts account for over 54% of the Hirshfeld surface area, with H···O and H···C contacts also making substantial contributions. nih.gov The absence of strong hydrogen bond donors in N-substituted derivatives often leads to crystal packing dominated by weaker C-H···O and van der Waals interactions.
The following table summarizes the types of intermolecular interactions and their typical contributions as observed in the crystal structures of related heterocyclic compounds.
| Interaction Type | Description | Typical Contribution to Hirshfeld Surface |
|---|---|---|
| H···H | Contacts between hydrogen atoms on adjacent molecules. | ~50-70% nih.govnih.gov |
| O···H/H···O | Hydrogen bonds or short contacts involving oxygen and hydrogen. | ~20% nih.gov |
| C···H/H···C | Weak interactions between carbon and hydrogen atoms. | ~17% nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Variable, depends on presence of aromatic groups. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum is a plot of absorbance versus wavelength and is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the carbonyl group (C=O), as the saturated piperidine ring itself does not absorb significantly in the typical UV-Vis range (200-800 nm). The key transitions for a ketone are:
n → π* Transition: This involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an anti-bonding π* orbital of the carbonyl group. This is a symmetry-forbidden transition, resulting in a weak absorption band (low molar absorptivity, typically ε < 100 L·mol⁻¹·cm⁻¹). For simple aliphatic ketones, this transition typically occurs in the region of 270-300 nm.
π → π* Transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the carbonyl group. This is a symmetry-allowed transition, leading to a strong absorption band (high molar absorptivity, typically ε > 1000 L·mol⁻¹·cm⁻¹). This transition usually occurs at shorter wavelengths, below 200 nm, for unconjugated ketones.
Theoretical studies on cyclic conjugated ketones help to assign the main bands in their absorption spectra. lu.se While this compound is not conjugated, the principles of electronic excitation remain the same. The presence of the nitrogen atom in the ring can have a minor influence on the energy of these transitions through inductive effects.
The table below provides a summary of the expected electronic transitions for a simple, non-conjugated cyclic ketone like this compound.
| Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Orbital Origin |
|---|---|---|---|
| n → π | ~270 - 300 | < 100 | Carbonyl group (C=O) |
| π → π | < 200 | > 1000 | Carbonyl group (C=O) |
Solvent polarity can affect the position of the n → π* transition. In polar solvents, the non-bonding electrons are stabilized by hydrogen bonding, which increases the energy required for the transition, causing a shift to shorter wavelengths (a hypsochromic or blue shift).
Computational Chemistry and Theoretical Studies of 4,4 Dimethyl Piperidin 3 One
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a high degree of accuracy. For a molecule like 4,4-Dimethyl-piperidin-3-one, DFT would be employed to gain insights into several key areas.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the electronic energy at various atomic arrangements to find the structure with the minimum energy. This process would reveal crucial information such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Note: This table is for illustrative purposes only, as no published data exists.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | --- |
| C3=O8 | --- | |
| C4-C5 | --- | |
| C4-C9(CH3) | --- | |
| C4-C10(CH3) | --- | |
| Bond Angle | C2-C3-C4 | --- |
| O8=C3-C2 | --- |
Vibrational Frequency Calculations and Spectral Predictions
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies at which the molecule will absorb infrared (IR) and Raman radiation, corresponding to its various vibrational modes (stretching, bending, etc.). This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound. The calculations would provide a detailed assignment of each vibrational mode to a specific motion of the atoms.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. For this compound, an MEP analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, providing crucial information about how the molecule might interact with other chemical species. The oxygen atom of the carbonyl group would be expected to be a region of negative potential, while the hydrogen atoms on the nitrogen and alpha-carbons would likely be regions of positive potential.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
From the HOMO and LUMO energies, various chemical reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Properties and Chemical Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only, as no published data exists.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | --- |
| LUMO Energy | --- |
| HOMO-LUMO Gap | --- |
| Ionization Potential | --- |
| Electron Affinity | --- |
| Electronegativity (χ) | --- |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational changes and flexibility.
Conformational Dynamics and Flexibility Studies
For a flexible molecule like this compound, which contains a six-membered ring, MD simulations would be invaluable for exploring its conformational landscape. The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat. MD simulations would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between these conformations. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Solvent Effects on Molecular Behavior
The molecular behavior of this compound, particularly its electronic properties, is theoretically influenced by the surrounding solvent environment. This influence is primarily studied through the phenomenon of solvatochromism, where the solvent's polarity and specific interactions with the solute molecule can alter its UV-Visible absorption spectrum. Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are the standard tools for investigating these effects qu.edu.qa.
The most significant electronic transition for a simple ketone like this compound is the n→π* transition associated with the carbonyl group (C=O). This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the solvent.
In non-polar solvents, the molecule is in a relatively unperturbed state. However, in polar, protic solvents (like ethanol (B145695) or water), the solvent molecules can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen. This stabilizes the ground state more than the excited state, leading to an increase in the energy gap for the n→π* transition. Consequently, a hypsochromic shift (blue shift, or a shift to a shorter wavelength) is expected as solvent polarity and hydrogen-bonding capability increase qu.edu.qamdpi.com. Conversely, solvents that primarily interact through dipolarity/polarizability can induce a bathochromic shift (red shift) semanticscholar.org.
Computational simulations using an implicit solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) allow for the calculation of the UV-Vis absorption spectra in various solvents qu.edu.qa. By performing these calculations, a theoretical prediction of the solvatochromic shifts can be obtained and correlated with solvent parameters like the dielectric constant and hydrogen-bonding capacity.
Table 1: Predicted Solvatochromic Shifts for n→π Transition of this compound in Various Solvents* This table is illustrative and based on expected chemical principles, as specific experimental or computational data for this compound is not available in the cited literature.
| Solvent | Dielectric Constant (ε) | Expected λmax (nm) | Expected Shift Type |
|---|---|---|---|
| Hexane | 1.88 | ~295 | Reference (Non-polar) |
| Chloroform | 4.81 | ~290 | Slight Hypsochromic |
| Ethanol | 24.5 | ~280 | Hypsochromic (Blue Shift) |
| Water | 80.1 | ~275 | Strong Hypsochromic (Blue Shift) |
Quantum Chemical Calculations for Topological Analysis
Quantum chemical calculations provide profound insights into the electronic structure and bonding characteristics of this compound through topological analysis of electron density. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the analysis of the Molecular Electrostatic Potential (MEP) are employed to map and quantify the molecule's electronic features rasayanjournal.co.inaraproceedings.com.
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to identify the charge distribution and reactive sites within a molecule. For this compound, the MEP surface would reveal regions of negative potential (nucleophilic sites) and positive potential (electrophilic sites). A significant region of negative potential (typically colored red) is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms and, to a lesser extent, the carbonyl carbon, indicating susceptibility to nucleophilic attack researchgate.net.
Quantum Theory of Atoms in Molecules (QTAIM): Bader's QTAIM provides a rigorous definition of atoms and bonds within a molecule based on the topology of the electron density (ρ(r)) rasayanjournal.co.in. By locating critical points in the electron density, one can characterize the nature of chemical bonds. For each bond, the analysis of the Bond Critical Point (BCP) yields key data:
Electron Density (ρ(r)) : Its magnitude correlates with the bond order.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of a covalent bond, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals forces, where electron density is depleted in the internuclear region rasayanjournal.co.in.
For this compound, QTAIM analysis would be expected to confirm the covalent nature of the C-C, C-H, C-N, and C=O bonds through negative Laplacian values at their respective BCPs.
Table 2: Illustrative QTAIM Topological Parameters for Key Bonds in this compound This table presents expected characteristics based on QTAIM theory, as specific calculated values for this compound are not available in the cited literature.
| Bond | Expected Electron Density (ρ) | Expected Laplacian (∇²ρ) | Inferred Bond Type |
|---|---|---|---|
| C=O | High | Negative | Polar Covalent |
| C-N | Moderate | Negative | Polar Covalent |
| C-C (ring) | Moderate | Negative | Covalent |
| C-H | Moderate | Negative | Covalent |
Quantitative Structure-Activity Relationship (QSAR) Studies Applied to Chemical Reactivity
While QSAR studies typically correlate molecular structure with biological activity, the underlying principles and descriptors can also be applied to understand and predict chemical reactivity nih.govresearchgate.net. For this compound, QSAR methodologies based on Conceptual Density Functional Theory (DFT) provide a powerful framework for quantifying its reactivity mdpi.comscielo.org.mx. This approach uses global and local descriptors derived from the molecule's electronic structure to predict its behavior in chemical reactions.
Chemical Hardness (η) : A large HOMO-LUMO gap corresponds to high hardness, indicating low reactivity and high kinetic stability.
Electrophilicity Index (ω) : This index measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.
Table 3: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. High η implies low reactivity. |
| Electronic Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency. Related to electronegativity. |
| Electrophilicity Index (ω) | μ2 / 2η | Propensity of a species to accept electrons. |
Local Reactivity Descriptors: To determine which specific atoms within the molecule are most reactive, local descriptors are used. The most important of these is the Fukui function, f(r) . It indicates the change in electron density at a particular point when an electron is added to or removed from the system scielo.org.mxsemanticscholar.orgscispace.com.
f+(r) : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most electrophilic.
f-(r) : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most nucleophilic.
For this compound, the carbonyl carbon is expected to be the primary site for nucleophilic attack and would thus have the highest f+ value. The carbonyl oxygen and the nitrogen atom, being the most electronegative and possessing lone pairs, are the most likely sites for electrophilic attack and would exhibit the highest f- values semanticscholar.org.
Table 4: Predicted Local Reactivity at Key Atomic Sites of this compound Predictions are based on the principles of Conceptual DFT and Fukui function analysis.
| Atomic Site | Descriptor | Predicted Reactivity | Type of Attack Favored |
|---|---|---|---|
| Carbonyl Carbon (C3) | High f+ | Most Electrophilic Site | Nucleophilic Attack |
| Carbonyl Oxygen (O) | High f- | Highly Nucleophilic Site | Electrophilic Attack / Protonation |
| Nitrogen (N1) | High f- | Nucleophilic Site | Electrophilic Attack / Protonation |
4,4 Dimethyl Piperidin 3 One As a Pivotal Synthetic Intermediate in Advanced Organic Chemistry
Role in the Synthesis of Substituted Piperidine (B6355638) Derivatives
4,4-Dimethyl-piperidin-3-one serves as a versatile precursor for a wide range of substituted piperidine derivatives. The presence of the ketone functionality at the 3-position and the secondary amine in the piperidine ring allows for a variety of chemical transformations. These reactions enable the introduction of diverse substituents at multiple positions of the piperidine ring, leading to a library of compounds with potential applications in medicinal chemistry and materials science.
The reactivity of the carbonyl group can be exploited through various classical organic reactions. For instance, reaction with organometallic reagents such as Grignard reagents or organolithium compounds can introduce alkyl, aryl, or vinyl groups at the 3-position, leading to the formation of tertiary alcohols. Subsequent dehydration of these alcohols can yield the corresponding alkenes, further expanding the synthetic possibilities.
Furthermore, the ketone can undergo reductive amination to introduce a variety of amino substituents at the 3-position. This transformation is crucial for the synthesis of biologically active molecules, including intermediates for pharmaceuticals. For example, the reductive amination of a related compound, 1-benzyl-4-methyl-piperidin-3-one, with methylamine (B109427) is a key step in the synthesis of a precursor to the Janus kinase (JAK) inhibitor, Tofacitinib researchgate.net. This highlights the industrial relevance of such transformations on piperidin-3-one (B1582230) scaffolds.
The secondary amine of the piperidine ring provides another site for functionalization. N-alkylation, N-acylation, and N-arylation reactions can be readily performed to introduce a wide range of substituents on the nitrogen atom. The choice of the N-substituent can significantly influence the biological activity and physicochemical properties of the resulting piperidine derivative.
Below is a table summarizing some of the key transformations of this compound to yield substituted piperidine derivatives.
| Starting Material | Reagent(s) | Product Type |
| This compound | R-MgX or R-Li | 3-Substituted-3-hydroxypiperidine |
| This compound | R-NH2, reducing agent | 3-Amino-4,4-dimethylpiperidine |
| This compound | R-X, base | 1-Substituted-4,4-dimethyl-piperidin-3-one |
| This compound | RCOCl, base | 1-Acyl-4,4-dimethyl-piperidin-3-one |
Precursor to Structurally Complex Heterocyclic Compounds
Beyond the synthesis of simple substituted piperidines, this compound is a valuable building block for the construction of more complex, fused, and spirocyclic heterocyclic systems. The strategic placement of the ketone and the secondary amine within the six-membered ring allows for a variety of cyclization reactions, leading to novel molecular architectures.
One notable application is in the synthesis of spiro-heterocycles, where the C4 position of the piperidine ring serves as the spiro center. The gem-dimethyl group at this position can facilitate the formation of stable spirocyclic systems. For instance, piperidin-4-ones, in general, are known to be excellent synthons for the synthesis of spiro-heterocycles through multicomponent reactions. These reactions can involve the condensation of the piperidinone with various reagents to construct a second heterocyclic ring spiro-fused at the 4-position researchgate.netnih.gov.
The ketone functionality can also participate in condensation reactions with binucleophilic reagents to form fused heterocyclic systems. For example, reaction with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazolo- or isoxazolo-fused piperidines, respectively. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.
The following table provides examples of complex heterocyclic scaffolds that can be synthesized from piperidin-3-one precursors.
| Precursor | Reaction Type | Resulting Heterocyclic System |
| This compound | Multicomponent reaction with a binucleophile | Spiro-heterocycle (e.g., spiro-oxindole, spiro-hydantoin) |
| This compound | Condensation with hydrazine (B178648) derivatives | Pyrazolo[3,4-c]piperidine |
| This compound | Condensation with hydroxylamine | Isoxazolo[3,4-c]piperidine |
Enabling Stereocontrolled Synthesis of Chiral Amines and Alcohols
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound serves as a prochiral ketone, and its stereoselective reduction provides access to chiral 3-hydroxy-4,4-dimethylpiperidine derivatives. Similarly, stereoselective reductive amination can lead to the formation of chiral 3-amino-4,4-dimethylpiperidines.
The asymmetric reduction of the ketone can be achieved using various chiral reducing agents or catalyst systems. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic systems employing chiral ligands with transition metals (e.g., ruthenium, rhodium) and a hydrogen source, are commonly used to achieve high enantioselectivity. The resulting chiral alcohols can then serve as versatile intermediates for the synthesis of other enantiomerically pure compounds.
Similarly, stereocontrolled reductive amination can be accomplished by forming a chiral imine intermediate that is then reduced stereoselectively. Alternatively, enzymatic methods employing ketoreductases or aminotransferases can offer high levels of stereocontrol for the synthesis of both chiral alcohols and amines.
A key example that underscores the importance of stereocontrolled synthesis from a related piperidin-3-one scaffold is the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a crucial intermediate for Tofacitinib. The synthesis of this specific diastereomer is essential for the drug's efficacy and is achieved through carefully controlled synthetic steps that establish the desired stereochemistry at the C3 and C4 positions innospk.com. While this example does not start from the 4,4-dimethyl analog, it highlights the established strategies for achieving stereocontrol in this class of compounds.
The table below outlines general approaches for the stereocontrolled synthesis of chiral amines and alcohols from this compound.
| Transformation | Method | Key Reagent/Catalyst |
| Asymmetric Reduction | Chiral Reducing Agent | Chiral boranes (e.g., Alpine-Borane®) |
| Catalytic Asymmetric Hydrogenation | Chiral Ru or Rh complexes with a hydrogen source | |
| Stereoselective Reductive Amination | Diastereoselective Reduction of Chiral Imine | Chiral auxiliary on the amine |
| Enzymatic Amination | Transaminase enzymes |
Application in the Development of Scaffolds for Chemical Biology Research
In the field of chemical biology, there is a constant need for novel molecular scaffolds that can be systematically modified to create libraries of compounds for screening against biological targets. The piperidine ring is considered a "privileged scaffold" due to its presence in numerous biologically active molecules researchgate.net. The this compound core provides a robust and synthetically tractable platform for the development of such libraries.
The gem-dimethyl group at the 4-position can be advantageous in scaffold design as it restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinities and selectivities for biological targets. Furthermore, the presence of three distinct points of diversity (the nitrogen atom, the 3-position, and the carbon atoms of the ring) allows for the generation of a large number of analogs from a single core structure.
Libraries of compounds based on the 4,4-dimethylpiperidine (B184581) scaffold can be synthesized using combinatorial chemistry approaches, where different substituents are introduced at the various diversification points. These libraries can then be screened for a wide range of biological activities, including enzyme inhibition, receptor binding, and antimicrobial effects. The data obtained from these screens can provide valuable structure-activity relationships (SAR) that can guide the design of more potent and selective therapeutic agents.
While specific examples of chemical biology scaffolds derived directly from this compound are not extensively documented in the readily available literature, the general utility of the piperidine scaffold in drug discovery is well-established nih.gov. The synthetic versatility of this compound makes it an attractive starting point for the creation of novel scaffolds for such research.
Industrial Synthesis Considerations and Process Chemistry
For a synthetic intermediate to be truly valuable, its synthesis must be amenable to large-scale production in a cost-effective and safe manner. The industrial synthesis of piperidin-3-one derivatives often involves multi-step processes that need to be optimized for yield, purity, and process safety.
The synthesis of related piperidin-4-one hydrochlorides has been reported to start from precursors like tert-butyl 4-oxopiperidine-1-carboxylate, which is then deprotected under acidic conditions chemicalbook.comchemdad.com. A similar strategy could be envisioned for the synthesis of this compound, likely starting from readily available acyclic precursors that can be cyclized to form the piperidine ring.
Key considerations for the industrial synthesis of this compound and its derivatives include:
Reaction Conditions: Reactions should be robust and scalable, avoiding the use of hazardous reagents or extreme temperatures and pressures where possible.
Purification: Efficient and scalable purification methods, such as crystallization or distillation, are preferred over chromatographic techniques.
Waste Management: The environmental impact of the synthesis must be considered, and processes that minimize waste generation are favored.
Safety: A thorough understanding of the thermal stability and potential hazards of all intermediates and reagents is crucial for safe scale-up.
The process chemistry for the synthesis of the Tofacitinib intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, has been extensively studied to optimize yield and purity on a large scale google.com. These studies provide valuable insights into the challenges and solutions associated with the industrial production of substituted piperidine derivatives.
Emerging Trends and Future Research Perspectives for 4,4 Dimethyl Piperidin 3 One Chemistry
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The application of artificial intelligence (AI) and machine learning (ML) is set to transform synthetic organic chemistry, moving it from a trial-and-error-based practice to a more predictive science. chimia.ch For the synthesis of 4,4-dimethyl-piperidin-3-one and its derivatives, these computational tools offer significant potential.
ML algorithms, particularly random forest models, have demonstrated success in predicting the performance and yield of complex chemical reactions, such as C-N cross-couplings, by analyzing a multidimensional space of reactants, catalysts, and conditions. pharmaceutical-technology.com This approach could be adapted to predict the outcomes of reactions involving the this compound core, optimizing conditions for known transformations and forecasting the feasibility of novel ones. Researchers have successfully used ML to predict reaction yields with high accuracy, even for compounds not included in the initial training set, suggesting that these models can genuinely "learn" the underlying chemical principles. futurism.com
Table 1: Application of AI/ML in Predicting Reaction Outcomes
| ML Model/Approach | Application in Synthesis | Potential for this compound | Reference |
|---|---|---|---|
| Random Forest Algorithm | Predicting yields for C-N cross-coupling reactions with multiple components. | Predicting optimal conditions and yields for amination or coupling reactions. | pharmaceutical-technology.com |
| Multivariate Linear Regression | Analyzing multiple reaction parameters to predict enantioselectivity. | Predicting stereochemical outcomes in asymmetric syntheses of derivatives. | broadcastmed.com |
Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. soci.org This technology is particularly well-suited for the synthesis of heterocyclic compounds like this compound and is a key component of automated synthesis platforms.
Recent studies have demonstrated the rapid and highly diastereoselective synthesis of functionalized piperidines in minutes using continuous flow protocols. tulane.eduacs.org Such methods could be adapted for the high-throughput synthesis of libraries based on the this compound scaffold, enabling rapid exploration of structure-activity relationships. Automated flow chemistry systems allow for the precise control of reaction parameters like temperature, pressure, and reagent stoichiometry, and can be integrated with in-line analysis and purification steps. soci.orgsyrris.com This automation facilitates the generation of compound libraries with minimal manual intervention, accelerating the drug discovery and material science research cycles. acs.orgresearchgate.net
The future application of this technology to this compound chemistry could involve fully automated, multi-step syntheses where the starting materials are converted to complex, purified derivatives in a single, continuous process. bohrium.com This approach not only increases efficiency but also allows for the safe handling of hazardous reagents and intermediates, opening up new chemical space for exploration.
Table 2: Comparison of Batch vs. Flow Synthesis for Piperidone Derivatives
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | tulane.eduacs.org |
| Scalability | Difficult, often requires re-optimization | Straightforward, linear scaling | soci.org |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better heat dissipation | syrris.com |
| Process Control | Limited control over mixing and temperature gradients | Precise control over all reaction parameters | soci.orgsyrris.com |
| Reproducibility | Can be variable between batches | High consistency and reproducibility | bohrium.com |
Exploitation of Novel Catalytic Systems
Catalysis is the cornerstone of modern organic synthesis, and the development of novel catalytic systems continues to push the boundaries of what is possible. For the synthesis of chiral derivatives of this compound, advances in asymmetric catalysis are particularly relevant.
Recent breakthroughs include the use of rhodium catalysts for the asymmetric synthesis of 3-substituted piperidines from pyridines, providing a route to enantioenriched products with high functional group tolerance. acs.orgsnnu.edu.cn Similarly, bifunctional phosphine (B1218219) catalysts have been developed for highly stereoselective annulation reactions to create complex heterocyclic ring systems. researchgate.net The application of such advanced catalysts could enable the stereocontrolled synthesis of substituted 4,4-dimethyl-piperidin-3-ones, which is often crucial for their biological activity.
Beyond metal-based catalysts, organocatalysis continues to emerge as a powerful and sustainable alternative. nih.gov The development of novel chiral organocatalysts could provide new pathways for the asymmetric functionalization of the this compound ring. Furthermore, the use of dual catalytic systems, such as combining photoredox catalysis with transition metal or organocatalysis, is a rapidly growing area that allows for novel bond formations under mild conditions. nih.gov Exploring these innovative catalytic approaches will be essential for accessing new and structurally diverse derivatives of this compound.
Exploration of this compound in Supramolecular Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field rich with opportunity for creating novel materials and functional systems. The this compound scaffold, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is an excellent candidate for use as a building block in supramolecular assembly.
Research on related piperidone derivatives has shown their ability to form well-defined, hydrogen-bonded structures. nih.gov For instance, piperidinium (B107235) cations have been shown to form H-shaped synthons with dicarboxylate anions, linked by strong N+-H···O- hydrogen bonds. nih.gov These interactions can guide the assembly of molecules into highly ordered one- or two-dimensional networks in the solid state. nih.govrsc.org
Future research could explore how the specific stereochemistry and substitution pattern of this compound influence its self-assembly behavior. By co-crystallizing it with other molecules (co-formers) that have complementary hydrogen bonding sites, it may be possible to create new crystalline materials with tailored properties, such as altered solubility or stability. nih.gov The combination of hydrogen bonding with other non-covalent interactions, like halogen bonds, offers a sophisticated strategy for designing complex supramolecular architectures with predictable connectivity. nih.gov This could lead to the development of new functional materials, such as gels, liquid crystals, or porous solids, based on the this compound core.
Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and the development of robust synthetic methods. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools for chemists.
Techniques like Fourier-transform infrared (FTIR) spectroscopy, when coupled with fiber-optic probes (e.g., ReactIR), allow for the real-time tracking of the concentrations of reactants, intermediates, and products without the need for sampling. mdpi.com This has been successfully applied to monitor the formation and consumption of reactive intermediates like diazonium salts in Heck-Matsuda reactions. mdpi.com Such a technique could be invaluable for studying the kinetics of reactions involving this compound, identifying transient intermediates, and optimizing reaction times.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. While traditional NMR requires sample extraction, recent advances in flow-NMR and automated reaction platforms are making real-time analysis more accessible. In addition to providing detailed structural information, NMR can be used for quantitative analysis of reaction components over time. For complex reaction mixtures involving this compound, these in situ methods can provide a wealth of mechanistic data that is difficult to obtain through conventional offline analysis, ultimately leading to more efficient and controlled synthetic processes. spectroscopyonline.com
Table 3: Spectroscopic Techniques for In Situ Reaction Monitoring
| Technique | Information Provided | Application to this compound Synthesis | Reference |
|---|---|---|---|
| FTIR (ReactIR) | Real-time concentration changes of functional groups (e.g., C=O, N-H). | Monitoring reaction kinetics, endpoint detection, identifying intermediates. | mdpi.com |
| Raman Spectroscopy | Vibrational modes, complementary to IR, good for aqueous systems. | Monitoring reactions in aqueous media, studying catalyst behavior. | spectroscopyonline.com |
| NMR Spectroscopy | Detailed structural information, quantitative analysis of all components. | Mechanistic studies, identifying byproducts, structural confirmation of intermediates. | mdpi.com |
Q & A
Q. What are the recommended synthetic pathways for 4,4-Dimethyl-piperidin-3-one, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclization or oxidation reactions of precursor amines or ketones. For example, analogous piperidinone derivatives are synthesized via acid-catalyzed cyclization of γ-aminoketones under controlled temperatures (57–63°C) using catalysts like HCl or H3PO4 . Optimization strategies include:
- Catalyst screening : Testing acidic (e.g., HCl) vs. non-acidic catalysts (e.g., 2-ethylhexanoic acid) to balance reaction efficiency and byproduct formation .
- Temperature control : Maintaining reaction temperatures below 70°C to prevent decomposition of thermally labile intermediates .
- Analytical validation : Employing gas chromatography (GC) or HPLC to monitor reaction progress and purity .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Rigorous characterization involves:
- Spectroscopic analysis :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm methyl group positions and ketone functionality.
- FT-IR : Peaks at ~1700 cm<sup>-1</sup> (C=O stretch) and ~2800 cm<sup>-1</sup> (C-H of methyl groups) .
- Chromatographic methods :
- GC-MS or LC-MS to detect impurities (e.g., unreacted precursors or oxidation byproducts) .
- Reference standards : Cross-referencing with pharmacopeial standards for piperidinone derivatives to validate retention times and spectral profiles .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Flammability mitigation : Storing the compound in flame-resistant containers and using spark-free equipment due to its potential classification as a flammable liquid (similar to 3,4-dihydro-2H-pyran) .
- Ventilation : Conducting reactions in fume hoods to avoid inhalation of vapors .
- Personal protective equipment (PPE) : Wearing nitrile gloves and safety goggles to prevent skin/eye contact .
Advanced Research Questions
Q. How can researchers investigate the mechanistic role of this compound in catalytic reactions or biological systems?
Advanced methodologies include:
- Kinetic studies : Monitoring reaction rates under varying pH, temperature, and catalyst concentrations to identify rate-determining steps .
- Isotopic labeling : Using deuterated analogs (e.g., <sup>2</sup>H-methyl groups) to trace metabolic pathways in biological systems .
- Computational modeling : Density Functional Theory (DFT) calculations to predict electron density distribution and reactive sites .
Q. How should contradictory data in studies involving this compound be resolved?
Contradictions (e.g., varying catalytic efficiencies or biological activities) require:
- Systematic replication : Reproducing experiments using identical reagents and equipment to isolate variables .
- Meta-analysis : Comparing datasets across studies to identify trends (e.g., solvent polarity effects on reaction yields) .
- Advanced analytics : Employing high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve structural ambiguities .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Molecular dynamics (MD) simulations : To estimate solubility parameters and partition coefficients (logP) .
- QSPR models : Quantitative Structure-Property Relationship models to correlate substituent effects (e.g., methyl groups) with boiling points or vapor pressures .
- Docking studies : For biological applications, docking the compound into enzyme active sites (e.g., cytochrome P450) to predict metabolic stability .
Methodological Best Practices
- Experimental design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses for biological studies .
- Literature review : Critically evaluate prior work on piperidinone analogs to identify knowledge gaps (e.g., unexplored substitution patterns) .
- Data documentation : Maintain detailed logs of reaction conditions, instrumentation parameters, and raw spectral data to facilitate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
